molecular formula C11H17NO3 B1676408 Méthoxamine CAS No. 390-28-3

Méthoxamine

Numéro de catalogue: B1676408
Numéro CAS: 390-28-3
Poids moléculaire: 211.26 g/mol
Clé InChI: WJAJPNHVVFWKKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cardiovascular Applications

1.1 Prevention of Hypotension

Methoxamine is widely used in anesthesia to prevent hypotension induced by spinal anesthesia. A randomized dose-response study established the effective prophylactic infusion doses of methoxamine, with an ED50 of 2.178 µg/kg/min and an ED95 of 4.821 µg/kg/min, significantly reducing the incidence of hypotension during procedures . The study highlighted that higher doses correlated with fewer episodes of hypotension and less need for rescue interventions.

1.2 Treatment of Supraventricular Tachycardia

Case reports have documented the successful use of methoxamine in treating paroxysmal supraventricular tachycardia. In these cases, methoxamine was administered intravenously, leading to rapid reversion from tachycardia to normal rhythm without inducing significant cardiac irritability . This characteristic distinguishes methoxamine from other sympathomimetics that may provoke arrhythmias.

Urological Applications

2.1 Treatment of Retrograde Ejaculation

Methoxamine has shown efficacy in treating retrograde ejaculation, particularly in patients where other treatments failed. In a case study involving two patients, self-administered intramuscular methoxamine resulted in substantial increases in sperm count and successful pregnancies . This application demonstrates methoxamine's potential as a non-invasive treatment option for reproductive health issues.

Pharmacological Effects

3.1 Vascular Resistance and Blood Pressure Regulation

Methoxamine's primary mechanism involves vasoconstriction through alpha-1 adrenergic receptor activation, leading to increased systemic blood pressure and vascular resistance . Research indicates that while it effectively raises systemic blood pressure, its effects on pulmonary circulation differ significantly; it does not significantly alter pulmonary vascular resistance compared to systemic effects .

3.2 Radiation Protection

Research has indicated that methoxamine may reduce radiation mortality when administered shortly before exposure, suggesting potential applications in radioprotection . This finding opens avenues for further exploration into methoxamine's role in mitigating radiation effects.

Case Studies and Clinical Evidence

Study/CaseApplicationFindings
Randomized Dose-Response StudyPrevention of Spinal-Induced HypotensionEstablished effective infusion doses; reduced hypotension incidence with higher doses
Case ReportTreatment of Supraventricular TachycardiaRapid reversion to normal rhythm; minimal cardiac irritability observed
Case StudyTreatment of Retrograde EjaculationSignificant increase in sperm count; successful pregnancies achieved

Analyse Biochimique

Biochemical Properties

Methoxamine interacts with alpha-1 adrenergic receptors in the human body . It acts as an agonist for these receptors, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure .

Cellular Effects

Methoxamine has a potent effect on various types of cells and cellular processes. It increases the force of the heart’s pumping action and constricts peripheral blood vessels . This leads to an increase in systemic blood pressure, both systolic and diastolic . Methoxamine is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Molecular Mechanism

The molecular mechanism of Methoxamine involves its action as a pure alpha-1 adrenergic receptor agonist . It acts through peripheral vasoconstriction, consequently increasing systemic blood pressure . Methoxamine does not appear to have any effect on beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Metabolic Pathways

It is known that Methoxamine acts as an agonist for alpha-1 adrenergic receptors, leading to peripheral vasoconstriction .

Transport and Distribution

It is known that Methoxamine acts through peripheral vasoconstriction, indicating that it is distributed throughout the body via the circulatory system .

Subcellular Localization

Given its role as an alpha-1 adrenergic receptor agonist, it is likely that Methoxamine interacts with these receptors on the cell membrane .

Analyse Des Réactions Chimiques

La méthoxamine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former divers produits d'oxydation.

    Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents produits de réduction.

    Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses groupes méthoxy.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La this compound agit par vasoconstriction périphérique en agissant comme un agoniste pur des récepteurs alpha-1 adrénergiques . Cette action augmente la pression artérielle systémique en constrignant les vaisseaux sanguins périphériques et en augmentant la force de l'action de pompage du cœur . La this compound cible spécifiquement les récepteurs adrénergiques alpha-1A, alpha-1B et alpha-1D .

Activité Biologique

Methoxamine, a selective α1-adrenoceptor agonist, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological applications. This article delves into the compound's mechanisms of action, effects on biological systems, and relevant research findings.

Methoxamine is characterized by its ability to selectively activate α1-adrenoceptors, leading to various physiological responses. The compound's chemical structure allows it to induce vasoconstriction and increase blood pressure without significant direct inotropic effects on the heart muscle. This unique profile makes methoxamine a valuable agent in clinical settings, particularly for managing hypotension during anesthesia or surgical procedures .

Biological Effects

1. Cardiovascular Effects
Methoxamine's primary action involves peripheral vasoconstriction, which effectively raises systemic vascular resistance and blood pressure. Its efficacy as a pressor agent has been documented in various studies, highlighting its role in treating hypotensive states during surgeries . The compound's ability to modulate vascular tone is attributed to its selective action on α1-adrenoceptors, influencing smooth muscle contraction.

2. Neurological Activity
Research indicates that methoxamine may also exert effects on the central nervous system (CNS). A study demonstrated that methoxamine acts as a partial agonist at excitatory α-adrenoceptors in the cerebral cortex of rats, eliciting excitatory responses from cortical neurons . This suggests potential implications for cognitive function and neuroprotection, although further studies are required to elucidate these effects fully.

Inhibition of Base Excision Repair (BER)

Recent investigations have highlighted methoxamine's role in inhibiting base excision repair (BER), a critical DNA repair mechanism. A study showed that methoxamine significantly inhibits the activity of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the BER pathway. This inhibition was observed at clinically relevant concentrations, raising concerns about the long-term use of methoxamine in patients due to potential genomic instability .

Study Findings Implications
Kohutova et al., 2021Methoxamine inhibits APE1 activitySuggests caution in long-term administration due to potential DNA damage
Research on rat neuronsMethoxamine acts as a partial agonist at α-adrenoceptorsPotential cognitive effects; requires further exploration

Case Studies and Clinical Applications

Methoxamine has been utilized clinically in various scenarios:

  • Hypotension Management: Methoxamine is frequently used during surgeries to manage intraoperative hypotension effectively.
  • Research Applications: Studies investigating the drug's effects on neuronal excitability and DNA repair mechanisms provide insights into its broader biological implications.

Safety Profile

While methoxamine is generally well-tolerated, its safety profile must be considered, particularly regarding its inhibitory effects on DNA repair mechanisms. The LD50 for methoxamine is significantly lower than other similar compounds, suggesting a favorable safety margin . However, clinicians must remain vigilant about potential adverse effects associated with prolonged use.

Propriétés

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAJPNHVVFWKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023290
Record name Methoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (185 g/L), 9.21e+00 g/L
Record name Methoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic).
Record name Methoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

390-28-3
Record name Methoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxamine
Reactant of Route 2
Methoxamine
Reactant of Route 3
Methoxamine
Reactant of Route 4
Methoxamine
Reactant of Route 5
Methoxamine
Reactant of Route 6
Methoxamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.